Diethyl (3-phenylprop-1-en-1-yl)phosphonate
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Overview
Description
Diethyl (3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkene, such as 3-phenylprop-1-ene, in the presence of a base. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite acts as a nucleophile and adds to the double bond of the alkene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Diethyl (3-phenylprop-1-en-1-yl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (3-phenylprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (3-phenylprop-1-en-1-yl)phosphonate include:
- Diethyl cinnamylphosphonate
- Diethyl (3-buten-1-yl)phosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a phenyl group attached to the prop-1-en-1-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
135760-95-1 |
---|---|
Molecular Formula |
C13H19O3P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-enylbenzene |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
RQZKQTCVVZTXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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